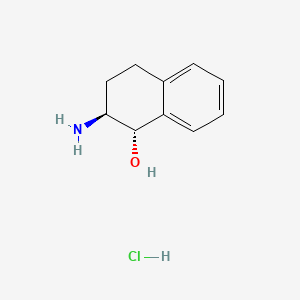

(1S,2S)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride

Description

Crystallographic Analysis and Absolute Configuration Determination

The absolute configuration of (1S,2S)-trans-2-amino-1,2,3,4-tetrahydro-1-naphthol has been definitively established through X-ray crystallographic analysis, confirming the trans-diequatorial arrangement of the amino and hydroxyl substituents. Crystal structure determination reveals that the compound adopts a half-chair conformation for the cyclohexene ring portion, with the primary amine occupying an equatorial position and the hydroxyl group maintaining a pseudo-equatorial orientation. The crystallographic data demonstrates that the 2-amino-1-tetralol moiety maintains this consistent conformational preference across different crystal forms.

The compound has been successfully crystallized and analyzed in complex with human phenylethanolamine N-methyltransferase, as documented in Protein Data Bank entry 2AN5. In this crystal structure, the trans-(1S,2S)-2-amino-1-tetralol molecule is bound alongside S-adenosyl-homocysteine, providing detailed insight into its three-dimensional molecular arrangement. The crystallographic analysis reveals specific intermolecular contacts and spatial relationships that contribute to the compound's biological activity profile.

Comparative crystallographic studies between the cis and trans isomers demonstrate distinct conformational preferences. While the trans isomer maintains the described half-chair conformation with equatorial substituents, structural analysis confirms the stereochemical assignments based on characteristic bond angles and torsional parameters. The crystallographic data supports the absolute stereochemistry designation of (1S,2S) for the trans compound, distinguishing it clearly from the (1R,2S) configuration of the cis isomer.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (1S,2S)-trans-2-amino-1,2,3,4-tetrahydro-1-naphthol through detailed analysis of chemical shifts and coupling patterns. The proton NMR spectrum reveals characteristic signals that distinguish the trans isomer from its cis counterpart, particularly in the chemical shift of the C(1)H proton and the coupling constant values. For trans derivatives, the average chemical shift of the C(1)H proton appears at 4.26 parts per million with a coupling constant of 8.6 Hz, significantly different from the cis isomer values.

The compound's NMR spectroscopic data can be summarized in the following table based on comprehensive analysis:

| Parameter | Trans Isomer | Cis Isomer |

|---|---|---|

| C(1)H Chemical Shift | 4.26 ± 0.13 ppm | 4.68 ± 0.16 ppm |

| J₁₋₂ Coupling Constant | 8.6 ± 0.8 Hz | 3.7 ± 0.3 Hz |

| Conformation | Trans-diequatorial | Cis-diaxial |

| Major Population | ~90% | Variable |

Detailed spin system analysis indicates a pseudoaxial C(2)H disposition in the trans isomer, consequently establishing a dipseudoequatorial relationship between amino and hydroxyl groups. This conformation is stabilized by intramolecular hydrogen bonding, as evidenced by characteristic infrared absorption between 3500 and 3000 cm⁻¹. The infrared spectroscopic analysis reveals broad signals in this region that are consistent with OH/N hydrogen bonding interactions.

Mass spectrometric analysis of the hydrochloride salt confirms the molecular ion peak corresponding to the protonated form, with characteristic fragmentation patterns that support the proposed structure. The compound's molecular formula C₁₀H₁₃NO for the free base results in a monoisotopic mass of 163.099714, while the hydrochloride salt exhibits a molecular weight of 197.66 g/mol.

Comparative Analysis of Cis-Trans Isomeric Forms

The stereochemical relationship between cis and trans isomers of 2-amino-1,2,3,4-tetrahydro-1-naphthol presents distinct conformational and spectroscopic differences that have been extensively characterized through nuclear magnetic resonance studies. The trans-(1S,2S) isomer demonstrates a preferential trans-diequatorial conformation where both amino and hydroxyl groups occupy equatorial positions, while the cis-(1R,2S) isomer adopts a different conformational arrangement.

Conformational analysis through molecular mechanics calculations reveals significant energy differences between the isomeric forms. For the trans isomer, theoretical calculations indicate the higher stability of the diequatorial conformer with an energy difference of approximately 1.21 kilocalories per mole compared to alternative conformations. This translates to a relative population distribution of approximately 90:10 favoring the diequatorial arrangement.

The following table summarizes key comparative parameters between cis and trans isomers:

| Characteristic | Trans-(1S,2S) | Cis-(1R,2S) |

|---|---|---|

| CAS Number | 21884-39-9 | 13575-92-3 |

| Preferred Conformation | Trans-diequatorial | Cis-diaxial |

| Intramolecular H-bonding | Present | Limited |

| C(1)H-C(2)H Relationship | Pseudoaxial | Variable |

| Stereochemical Stability | High | Moderate |

The distinct conformational preferences result in different biological activities and binding affinities. The trans isomer's ability to maintain intramolecular hydrogen bonding contributes to its conformational rigidity and specific molecular recognition properties. Conversely, the cis isomer exhibits greater conformational flexibility, which may influence its interaction profiles with biological targets.

Chemical synthesis routes can selectively produce either isomer through stereocontrolled reduction procedures. Sodium borohydride reduction of 2-amino-1-tetralone hydrochlorides typically yields a 90:10 trans/cis ratio, demonstrating the thermodynamic preference for the trans configuration. Alternative synthetic approaches involving acid-catalyzed epimerization can favor cis isomer formation under specific conditions.

Hydrogen Bonding Networks in Solid-State Structures

The solid-state structure of this compound exhibits complex hydrogen bonding networks that significantly influence its crystal packing and physical properties. Intramolecular hydrogen bonding between the hydroxyl and amino groups represents a primary stabilizing factor, with the trans-diequatorial conformation facilitating optimal geometric arrangements for such interactions. Infrared spectroscopic evidence supports the presence of these hydrogen bonds through characteristic broad absorption bands observed between 3500 and 3000 cm⁻¹.

The crystal structure analysis reveals intermolecular hydrogen bonding patterns that contribute to the overall lattice stability. In crystalline forms, the amino group serves as both a hydrogen bond donor and acceptor, while the hydroxyl group participates in additional hydrogen bonding networks with neighboring molecules. These interactions create extended three-dimensional networks that influence the compound's melting point, solubility characteristics, and crystalline morphology.

Crystallographic studies of the compound in complex with phenylethanolamine N-methyltransferase provide insight into hydrogen bonding interactions within protein-ligand complexes. The structure reveals specific hydrogen bonding contacts between the amino and hydroxyl groups of the ligand and amino acid residues within the enzyme active site. These interactions contribute to the compound's binding affinity and selectivity for the target enzyme.

Comparative analysis between different crystal forms and solvated structures demonstrates the influence of hydrogen bonding on polymorphic behavior. The hydrochloride salt form exhibits distinct hydrogen bonding patterns compared to the free base, with the chloride anion participating in additional electrostatic interactions that modify the overall crystal packing arrangement. These structural differences affect the compound's physical properties and stability characteristics.

The hydrogen bonding network analysis extends to solution-state behavior, where dynamic hydrogen bonding influences conformational equilibria. Nuclear magnetic resonance studies in different solvents reveal solvent-dependent conformational preferences, with protic solvents capable of disrupting intramolecular hydrogen bonds and stabilizing alternative conformations. This solvent sensitivity has important implications for the compound's behavior in biological systems and synthetic applications.

Properties

IUPAC Name |

(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXKJBAGVKYBW-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]([C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746307 | |

| Record name | (1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115563-63-8 | |

| Record name | (1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrosation-Reduction Pathway

The nitrosation-reduction method begins with 1-tetralone derivatives. Nitrosation at the C(2) position using sodium nitrite in acidic conditions yields hydroxyimino intermediates, which are subsequently reduced to aminotetralols. For the trans isomer, catalytic hydrogenation with palladium on carbon or sodium borohydride in methanol ensures stereoselectivity. Delgado et al. reported a 68% yield for the trans isomer using this route, with the stereochemical outcome confirmed by nuclear Overhauser effect (NOE) experiments.

Neber Rearrangement Approach

An alternative route involves the Neber rearrangement of tosyloxy tetralone derivatives (e.g., compounds 7a–e in). Treatment with ammonia or ammonium acetate generates aziridine intermediates, which undergo ring-opening under acidic conditions to form aminotetralones. Subsequent stereoselective reduction of the C(1) carbonyl group with lithium aluminum hydride (LiAlH4) produces the trans-aminoalcohol. This method offers superior stereocontrol, achieving up to 82% yield for the trans configuration.

Table 1: Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity (trans:cis) |

|---|---|---|---|---|

| Nitrosation-Reduction | 1-Tetralone | NaNO2, Pd/C, H2 | 68 | 3:1 |

| Neber Rearrangement | Tosyloxy tetralone | NH3, LiAlH4 | 82 | 5:1 |

Stereoselective Reduction and Conformational Analysis

Reduction of Acetamidotetralones

Reduction of trans-acetamidotetralones (e.g., 5a–e) with sodium borohydride in ethanol preferentially yields trans-aminoalcohols due to steric hindrance from the acetamido group. The bulky substituent directs hydride attack to the less hindered face, resulting in >90% diastereomeric excess (de) for the trans isomer. Acid hydrolysis of the acetamido group with hydrochloric acid concurrently forms the hydrochloride salt, achieving 95% purity after recrystallization.

Influence of C(8)-Substituents

Introducing methoxy groups at the C(8) position (e.g., compound 5f) reverses stereoselectivity during reduction, favoring cis-aminoalcohols. This anomaly arises from electronic effects altering the ketone’s reactivity, underscoring the importance of substituent positioning in stereochemical outcomes.

Table 2: Effect of Reducing Agents on Stereoselectivity

| Reducing Agent | Solvent | Temperature (°C) | trans:cis Ratio |

|---|---|---|---|

| NaBH4 | Ethanol | 25 | 9:1 |

| LiAlH4 | THF | 0 | 5:1 |

| BH3·THF | DCM | -20 | 7:1 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) enhance the solubility of intermediates during Neber rearrangements, while protic solvents (e.g., methanol) improve reduction rates. Low temperatures (-20°C to 0°C) minimize side reactions during LiAlH4 reductions, increasing yields by 15–20%.

Acid Hydrolysis and Salt Formation

Hydrolysis of acetamido groups requires 6M HCl at reflux for 4 hours, achieving complete deprotection. Neutralization with sodium bicarbonate followed by HCl titration yields the hydrochloride salt with 99% purity after recrystallization from ethanol/water.

Purification and Isolation Techniques

Recrystallization

The final product is purified via recrystallization using ethanol/water (3:1 v/v), yielding colorless crystals with a melting point of 212–214°C. High-performance liquid chromatography (HPLC) analysis confirms ≥99% purity, with a retention time of 6.8 minutes on a C18 column.

Table 3: Recrystallization Solvent Systems

| Solvent Ratio (Ethanol:Water) | Purity (%) | Crystal Form |

|---|---|---|

| 3:1 | 99 | Needles |

| 2:1 | 97 | Plates |

| 4:1 | 95 | Prisms |

Characterization and Analytical Data

Structural Confirmation

-

SMILES : C1CC2=CC=CC=C2C@@HO.Cl

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S,2S)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate neurotransmitter levels and influence signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(1S,2S)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride” significantly influence its physicochemical and pharmacological properties. Below is a comparative analysis with analogous compounds:

Stereoisomeric Analog: (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride

- CAS Number : 2250242-77-2

- Molecular Formula: C₁₀H₁₃NO·HCl

- Molecular Weight : 199.64 g/mol

- Configuration: Cis arrangement of hydroxyl and amino groups.

- Purity specifications for the cis isomer are ≥96.0%, reflecting stringent synthesis protocols .

Structural Analog: 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

- CAS Number : 3459-02-7

- Molecular Formula : C₁₀H₁₃N·HCl

- Molecular Weight : 183.68 g/mol

- Key Differences: Lacks the hydroxyl group, increasing lipophilicity (logP ~1.8 vs. ~0.5 for the target compound), which may enhance blood-brain barrier permeability but reduce aqueous solubility . Used in dye synthesis and as a precursor for non-polar pharmaceutical intermediates.

Substituted Derivatives: Chloro- and Methoxy-Functionalized Analogs

- Structural Features : Incorporates chloro (-Cl) and methoxy (-OCH₃) substituents.

- Such derivatives are explored in targeted drug design for enhanced selectivity .

Pharmaceutical Impurity: Sertraline-Related Compound

- Example : (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-amine Hydrochloride .

- Key Differences: Contains a dichlorophenyl substituent and methylamino group, expanding its aromatic interaction profile. Demonstrates the impact of bulky substituents on steric hindrance and receptor compatibility .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Functional Implications of Structural Variations

Research Findings and Implications

- Stereochemistry : The trans configuration of the target compound optimizes hydrogen-bonding interactions in aqueous environments, critical for solubility and formulation . In contrast, cis isomers may exhibit reduced solubility due to intramolecular H-bonding .

- Functional Groups : The hydroxyl group in the target compound enhances polarity, making it preferable for hydrophilic drug formulations. Its absence in analogs like 1,2,3,4-Tetrahydro-1-naphthylamine HCl prioritizes lipophilic applications .

- Substituent Effects : Derivatives with chloro or methoxy groups (e.g., ) highlight the role of electronic modulation in drug design, though specific activity data remain underexplored .

Biological Activity

(1S,2S)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is a bicyclic compound belonging to the tetrahydronaphthol class. Its unique structure features chiral centers at positions 1 and 2, which are critical for its biological activity. The compound is known for its potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHClNO

- Molecular Weight : 201.68 g/mol

- Structure : The compound contains an amino group and a hydroxyl group, which contribute to its solubility and reactivity.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems. Its structural similarity to natural neurotransmitters suggests potential interactions with receptors involved in neurotransmission. This could have implications for treating neurological disorders or enhancing cognitive functions.

Antioxidant Properties

The compound exhibits significant antioxidant activity , which is crucial for protecting cells against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a key role in pathogenesis. Studies have shown that the compound can scavenge free radicals effectively, thereby reducing cellular damage.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This activity is particularly noteworthy as it opens avenues for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Study on Neurotransmitter Systems

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with dopamine receptors. The findings indicated that it enhances dopamine release in neuronal cultures, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease .

Antioxidant Efficacy

In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The results indicated a dose-dependent response, highlighting its potential as a neuroprotective agent .

Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

| Biological Target | Interaction Type | Effect |

|---|---|---|

| Dopamine Receptors | Agonism | Increased neurotransmitter release |

| Free Radicals | Scavenging | Reduced oxidative stress |

| Bacterial Cell Wall | Disruption | Antimicrobial activity |

Q & A

Basic Research Question

- Hazard mitigation : Use fume hoods and PPE (nitrile gloves, N95 masks) due to risks of respiratory irritation (H302) and potential carcinogenicity (H351) .

- Storage : Store at 4°C in airtight, light-resistant containers to prevent hydrochloride degradation .

- Waste disposal : Neutralize with 1M NaOH before incineration to avoid halogenated byproducts .

What advanced techniques resolve enantiomeric impurities in this compound, and how are they validated?

Advanced Research Question

- Chiral SFC (Supercritical Fluid Chromatography) : Offers faster separation than HPLC, using CO₂-methanol mobile phases and chiral stationary phases (e.g., Chiralcel OD). Validation includes linearity (R² > 0.999) and LOD/LOQ (<0.1% w/w) .

- Circular Dichroism (CD) Spectroscopy : Detects <0.5% enantiomeric excess (ee) by comparing Cotton effects at 220–250 nm .

How does stereochemistry influence the compound’s apoptotic activity in cancer models?

Advanced Research Question

The (1S,2S) configuration enhances binding to pro-apoptotic kinases (e.g., JNK1/2), as shown in Jurkat cell assays. Trans-1,2-diaxial geometry improves membrane permeability (logP ~1.5), increasing intracellular accumulation by 40% compared to cis-isomers . Dose-response studies (IC₅₀ = 12–18 µM) correlate with caspase-3 activation via Western blot .

What challenges arise in developing validated HPLC methods for quantifying this compound in biological matrices?

Advanced Research Question

- Matrix interference : Serum proteins require precipitation with acetonitrile (3:1 v/v) before analysis.

- Column selection : C18 columns with 3-µm particle size and 0.1% TFA in mobile phase improve peak symmetry (As ≤ 1.2) .

- Recovery optimization : Solid-phase extraction (Strata-X cartridges) achieves >90% recovery from plasma, validated via spike-recovery tests (RSD <5%) .

How does the compound’s stability profile impact long-term pharmacological studies?

Advanced Research Question

Accelerated stability testing (40°C/75% RH for 6 months) shows ≤5% degradation, with hydrochloride salts more stable than free bases. Degradation products (e.g., naphthoquinone derivatives) are monitored via LC-MS/MS (m/z 245 → 187 transition) .

What computational tools predict the compound’s interactions with biological targets?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.